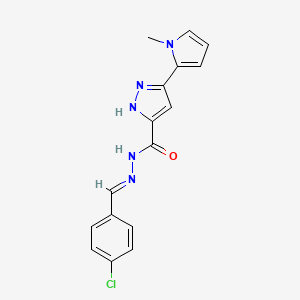

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide

CAS No.: 303106-80-1

Cat. No.: VC15677503

Molecular Formula: C16H14ClN5O

Molecular Weight: 327.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-80-1 |

|---|---|

| Molecular Formula | C16H14ClN5O |

| Molecular Weight | 327.77 g/mol |

| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H14ClN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+ |

| Standard InChI Key | MMCDFYRPLROSNM-VCHYOVAHSA-N |

| Isomeric SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |

| Canonical SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |

Introduction

Synthesis

The synthesis of N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide typically involves a condensation reaction between 4-chlorobenzaldehyde and 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide under acidic conditions. This reaction can be represented as follows:

Chemical Reactions

The compound can undergo several chemical reactions, including:

-

Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.

-

Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives using sodium borohydride.

-

Substitution: The chlorobenzylidene moiety is susceptible to nucleophilic substitution reactions.

Biological Significance

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide has been studied for its potential biological activities, including:

-

Antimicrobial properties: It shows promise against various microbial strains.

-

Anticancer activity: Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Applications

The compound has several applications in different fields:

-

Medicinal Chemistry: Investigated as a lead compound for drug development due to its bioactive properties.

-

Material Science: Serves as an intermediate in synthesizing more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume